

# Application Note: Flow Cytometry Analysis of B Cell Activation Following Rilzabrutinib Treatment

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## Compound of Interest

Compound Name: PRN-1008

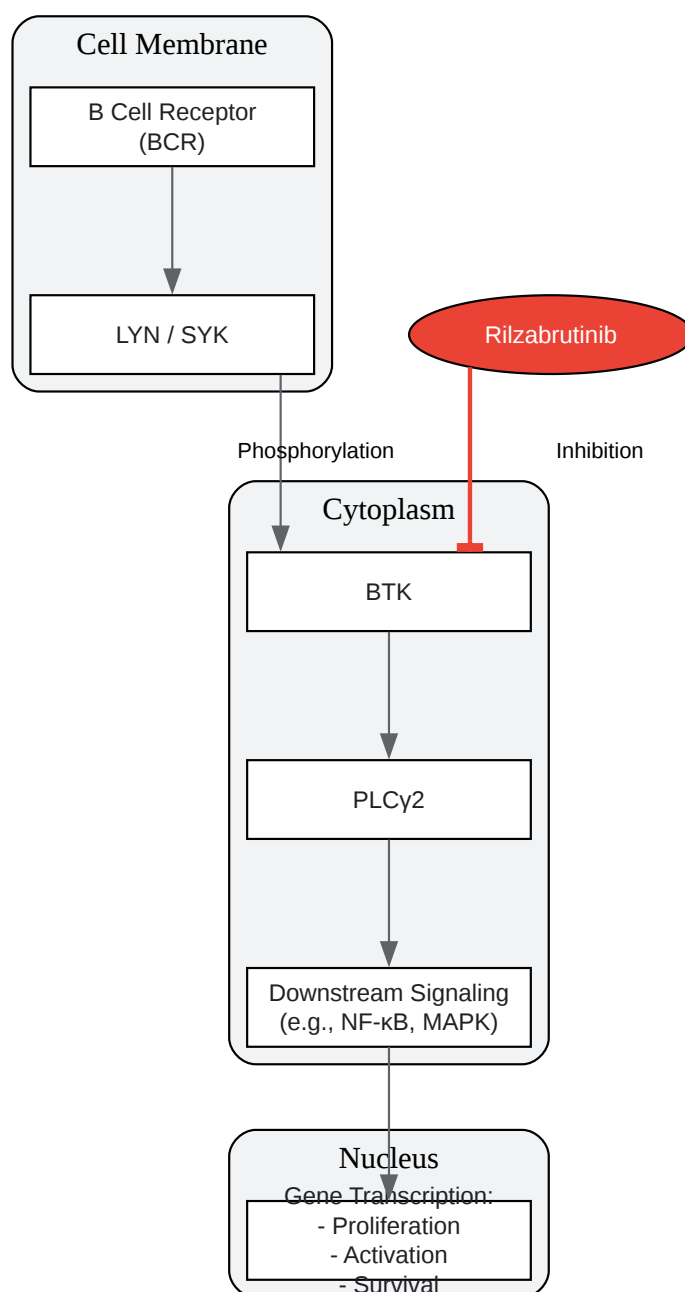
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Audience: Researchers, scientists, and drug development professionals.

Introduction B cell activation is a cornerstone of the adaptive immune response, leading to antibody production and immunological memory. The B cell receptor (BCR) signaling pathway is central to this process. Bruton's Tyrosine Kinase (BTK), a non-receptor cytoplasmic tyrosine kinase, is an essential signaling element in this pathway.[1][2] Dysregulation of BCR signaling can contribute to the pathogenesis of various autoimmune diseases and B cell malignancies. Rilzabrutinib is an oral, reversible covalent inhibitor of BTK designed to modulate the immune responses in B cells and other immune cells.[3][4] By binding to a specific cysteine residue in BTK, Rilzabrutinib effectively blocks downstream signaling, thereby inhibiting B cell activation, proliferation, and survival.[2] This application note provides a detailed protocol for utilizing flow cytometry to quantify the inhibitory effect of Rilzabrutinib on B cell activation in vitro.

Mechanism of Action: Rilzabrutinib in the BCR Signaling Pathway Upon antigen binding, the BCR initiates a signaling cascade. This involves the activation of spleen tyrosine kinase (Syk) and LYN, which then phosphorylate and activate BTK.[5] Activated BTK is crucial for the activation of downstream pathways, including phospholipase C gamma 2 (PLC $\gamma$ 2) and nuclear factor- $\kappa$ B (NF- $\kappa$ B), which ultimately drive B cell proliferation, differentiation, and antibody production.[2] Rilzabrutinib selectively inhibits BTK, thereby halting this cascade and suppressing B cell-mediated immune responses.[5][6]



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Caption: Riltabrutinib inhibits BTK, blocking the BCR signaling cascade.

## Experimental Protocols

The following protocols detail the *in vitro* stimulation of human B cells and subsequent analysis by flow cytometry to assess the impact of Riltabrutinib.

## Experimental Workflow Overview



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Caption: Workflow for assessing Rilzabrutinib's effect on B cell activation.

## Protocol 1: In Vitro B Cell Activation and Rilzabrutinib Treatment

This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) and their subsequent stimulation to activate B cells in the presence of varying concentrations of Rilzabrutinib.

### Materials:

- Human whole blood collected in heparin tubes
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- B cell stimulants (e.g., Anti-IgM antibody, CD40L, CpG ODN)[\[7\]](#)
- Rilzabrutinib (dissolved in DMSO, then diluted in media)
- 96-well U-bottom plates

### Methodology:

- PBMC Isolation:
  - Dilute whole blood 1:1 with PBS.

- Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[8]
- Aspirate the PBMC layer (the white, cloudy interface) and transfer to a new tube.[8]
- Wash the PBMCs twice with PBS, centrifuging at 300 x g for 5 minutes.
- Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.
- Cell Culture and Treatment:
  - Adjust the cell concentration to  $1 \times 10^6$  cells/mL in complete RPMI-1640 medium.
  - Plate  $1 \times 10^5$  cells per well in a 96-well U-bottom plate.
  - Prepare Rilzabrutinib dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Also prepare a vehicle control (DMSO equivalent).
  - Add the Rilzabrutinib dilutions or vehicle control to the appropriate wells.
  - Add the B cell stimulant to all wells except for the unstimulated control. A common stimulation cocktail includes anti-IgM and CD40L.[7][9]
  - Incubate the plate for 24-48 hours in a humidified incubator at 37°C, 5% CO<sub>2</sub>.

## Protocol 2: Flow Cytometry Staining for B Cell Activation

This protocol outlines the staining procedure to identify B cells and quantify the expression of key activation markers.

Materials:

- FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
- Fluorochrome-conjugated antibodies (see Table 1 for a suggested panel)

- Fc Block reagent
- Viability Dye (e.g., Fixable Viability Stain)

Table 1: Suggested Flow Cytometry Panel for B Cell Activation

Marker	Fluorochrome	Purpose
Viability Dye	e.g., BV510	Exclude dead cells from analysis
CD19	e.g., APC	Pan-B cell marker for identification. <a href="#">[10]</a>
CD20	e.g., PE-Cy7	Pan-B cell marker.
CD69	e.g., PE	Early activation marker. <a href="#">[10]</a>
CD86	e.g., FITC	Activation marker, co-stimulatory molecule. <a href="#">[10]</a>
IgD	e.g., PerCP-Cy5.5	Helps differentiate naïve (IgD+) from memory B cells. <a href="#">[10]</a>

| CD27 | e.g., APC-R700 | Marker for memory B cells.[\[10\]](#) |

#### Methodology:

- Cell Harvesting:
  - After incubation, centrifuge the 96-well plate at 400 x g for 4 minutes.
  - Discard the supernatant and resuspend the cell pellets in 100 µL of cold FACS buffer.
- Staining:
  - Add Fc Block to each well and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

- Add the viability dye according to the manufacturer's protocol and incubate.
- Prepare a master mix of the surface antibodies (CD19, CD20, CD69, CD86, etc.) in FACS buffer.
- Add the antibody cocktail to each well.
- Incubate for 30 minutes at 4°C, protected from light.[\[8\]](#)
- Wash and Acquisition:
  - Wash the cells twice with 200 µL of FACS buffer, centrifuging at 400 x g for 4 minutes between washes.
  - Resuspend the final cell pellet in 200 µL of FACS buffer.
  - Acquire the samples on a flow cytometer. Ensure a sufficient number of events (e.g., >10,000 CD19+ events) are collected for robust analysis.

## Data Analysis and Expected Results

### Gating Strategy:

- Gate on singlets to exclude cell doublets.
- Gate on live cells using the viability dye.
- From the live singlet population, gate on CD19+ and/or CD20+ cells to identify the B cell population.[\[10\]](#)
- Within the B cell gate, analyze the expression of activation markers CD69 and CD86. Generate histograms or dot plots to visualize the percentage of positive cells and the median fluorescence intensity (MFI).

**Expected Results:** Treatment with Rilzabrutinib is expected to cause a dose-dependent reduction in the expression of B cell activation markers. Compared to the vehicle-treated stimulated control, cells treated with Rilzabrutinib should show a lower percentage of CD69+

and CD86+ B cells. This inhibition of B cell activation demonstrates the on-target effect of the BTK inhibitor.[1]

Table 2: Example Quantitative Data of Rilzabrutinib's Effect on B Cell Activation (CD69 Expression)

Rilzabrutinib Conc. (nM)	% CD69+ of Live CD19+ B Cells
<b>0 (Unstimulated)</b>	<b>3.5%</b>
0 (Stimulated + Vehicle)	65.2%
0.1	58.1%
1	42.5%
10	15.3%
100	5.8%
1000	4.1%

| Calculated IC<sub>50</sub> | ~2.5 nM |

Conclusion Flow cytometry is a powerful tool for assessing the pharmacological activity of immunomodulatory compounds like Rilzabrutinib. The protocols described here provide a robust framework for quantifying the dose-dependent inhibition of B cell activation by targeting BTK. This assay is valuable for preclinical drug development, mechanism of action studies, and for understanding the cellular effects of BTK inhibitors in immune-mediated diseases.

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